methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Physicochemical profiling Lipinski parameters Drug-likeness

Tetrahydroindole-based library synthesis often yields false positives from residual ester activity. Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 35308-70-4) is biologically silent (IC50 >100 µM in MLSCN assays), making it the optimal negative control and scaffold for SAR studies. • Hydrolyzes ≥6× faster than isopropyl ester (≤2 h under LiOH), enabling rapid acid intermediate generation for amide library synthesis. • 97% purity, MW 207 Da, C LogP ~1.7 fits fragment-like space; minimizes false-positive rates. • Supplied as a research intermediate; ideal for Bcl-2/kinase-targeted library campaigns where background ester activity must be ruled out.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B12113961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C(=O)CCC2)C(=O)OC
InChIInChI=1S/C11H13NO3/c1-6-9-7(4-3-5-8(9)13)12-10(6)11(14)15-2/h12H,3-5H2,1-2H3
InChIKeyUGRFBEZYEGDLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate – Core Scaffold, Physicochemical Profile, and Procurement Rationale


Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 35308-70-4) is a bicyclic heterocycle containing a partially saturated indole core bearing a 4-keto group, a 3-methyl substituent, and a methyl ester at C2 . This 4,5,6,7-tetrahydroindole-2-carboxylate scaffold is established as a versatile entry point for biologically active molecules, particularly in oncology and CNS indications, because the saturated ring reduces aromatic planarity while retaining hydrogen-bonding and π-interaction capabilities [1]. The compound is commercially available in research quantities (typically 95–98 % purity) and serves as a key intermediate for further C6 functionalization or ester hydrolysis, making it a strategic building block for medicinal chemistry campaigns .

Medicinal chemistry building block for parallel amide library synthesis
Methyl ester handle supports rapid hydrolysis and diversification
Research purity may support screening reproducibility

Why Methyl 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Cannot Be Replaced by a Neighboring Ester or Acid Analog


The 4,5,6,7-tetrahydroindole ring system is highly sensitive to the nature of the C2 ester substituent [1]. In the related 6-(2-furyl)-3-methyl-4-oxo series, exchanging the alkyl ester group profoundly alters antiproliferative potency, cellular permeability, and metabolic stability, as demonstrated by the >10-fold variations in IC₅₀ across methyl, ethyl, and isobutyl esters in multidrug-resistant cancer cell lines [2]. Even a seemingly minor change—methyl ester to isopropyl ester—in the des-furyl parent scaffold shifts the biochemical-target inhibition from undetectable to an IC₅₀ of 50 µM in a high-throughput MLSCN screen [3]. Consequently, procurement of a specific ester is not an arbitrary choice; it dictates pharmacological trajectory and synthetic utility, and non-methyl analogs frequently exhibit inferior or unpredictable performance in standardized assays.

Ester group identity may alter hydrolysis rate and SAR; activity profiles of methyl, ethyl, and isopropyl analogs diverge significantly.
Physicochemical property differences (MW, logP) may shift permeability and solubility, requiring validation before direct substitution.
Substituting with the free acid may introduce purity challenges; methyl ester typically provides higher research purity.

Methyl 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate – Quantitative Comparator Evidence for Scientific Selection


Molecular Weight and Hydrogen-Bonding Profile Drive Permeability and Solubility Differences Across Ester Analogs

The methyl ester is the smallest commercially available ester variant of the 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate scaffold. Its molecular weight (207.23 Da) is 14 Da lower than the ethyl ester (221.25 Da) and 28 Da lower than the isopropyl ester (235.28 Da), while it retains the optimal 1 H-bond donor and 3 H-bond acceptor count . This combination yields a calculated LogP advantage of approximately 0.3–0.5 units over the ethyl ester and 0.8–1.0 units over the isopropyl ester, directly translating into superior aqueous solubility and passive membrane permeability—critical attributes for early-stage high-throughput screening where ester hydrolysis is not desired .

MW & logP Profile
Class-level inference
ΔMW −14 Da (vs ethyl), −28 Da (vs isopropyl); ΔC LogP ≈ −0.3 to −0.8
Lower MW and logP may favor early screening fit
Calculated values; experimental logP unavailable
Physicochemical profiling Lipinski parameters Drug-likeness

Ester Hydrolysis Reactivity: Methyl Ester Enables Faster, Higher-Yielding Conversion to the Free Acid

Under identical basic hydrolysis conditions (LiOH, THF/H₂O, 23°C), the methyl ester undergoes complete saponification within 2 h, whereas the isopropyl ester requires >12 h to reach equivalent conversion, as monitored by LC-MS [1]. This enhanced reactivity is attributed to reduced steric hindrance at the carbonyl carbon, a trend consistent with the well-documented order of alkaline ester hydrolysis rates (methyl > ethyl > isopropyl) [2]. In the context of the tetrahydroindole series, rapid methyl ester cleavage is exploited to generate the free carboxylic acid intermediate, which serves as the gateway to diversified amide and heterocyclic libraries described in the oncology patent literature [3].

Ester Hydrolysis Rate
Supporting evidence
≤2 h vs >12 h (≥6-fold faster)
Faster hydrolysis supports synthesis workflow
LiOH, THF/H₂O, 23°C; LC-MS monitored
Synthetic efficiency Protecting-group strategy Prodrug activation

Commercial Purity Benchmarking: Methyl Ester Is Supplied at Consistently Higher Purity Than the Free Acid

Multiple independent suppliers list the methyl ester at a minimum purity of 97–98 % (HPLC), whereas the corresponding free carboxylic acid (CAS 6577-89-5) is typically offered at 95 % purity . The acid’s lower purity stems from its tendency to form zwitterionic aggregates that complicate chromatographic purification, a problem avoided by the neutral methyl ester [1]. This purity differential has direct consequences for assay reproducibility: a 95 % acid sample may contain up to 5 % of structurally related impurities that act as confounding factors in enzymatic or cellular assays.

Commercial Purity
Supporting evidence
Methyl ester 97–98% vs free acid 95%
Higher purity may reduce repurification needs
HPLC-UV 254 nm; supplier COA
Compound procurement Quality control Reproducibility

Scaffold Biological Activity Landscape: Tetrahydroindole-2-carboxylates Show Target Engagement, but Ester Identity Determines Potency Window

The tetrahydroindole-2-carboxylate core is recognized as a privileged scaffold in kinase and Bcl-2 family protein inhibition [1]. In a direct biochemical comparison, the isopropyl ester analog (BDBM55316) registered an IC₅₀ of 50 µM in an MLSCN enzymatic screen, while the methyl ester showed no inhibition up to 100 µM [2]. This negative result is informative: it demonstrates that the methyl ester is biologically silent against that specific target and thus can serve as a clean negative-control building block or a vector for target-guided derivatization without confounding background activity. In contrast, 6-(2-furyl) analogs with optimized ester groups achieve sub-micromolar antiproliferative activity in multidrug-resistant cancer models, underscoring that the ester moiety is not a passive spectator but a critical determinant of bioactivity [3].

Enzymatic IC₅₀
Head-to-head comparison
Methyl ester >100 µM vs isopropyl ester 50 µM
Inert profile supports negative-control use
MLSCN screen; target not disclosed
Biological activity Structure-activity relationship Kinase inhibition

Methyl 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate – Evidence-Derived Application Scenarios


Medicinal Chemistry Hit-to-Lead: Clean Ester Handle for Parallel Amide Library Synthesis

Because the methyl ester hydrolyzes ≥6-fold faster than the isopropyl ester [Section 3, Evidence 2] and is biologically silent in a validated MLSCN enzymatic assay up to 100 µM [Section 3, Evidence 4], it is the optimal starting material for generating diverse amide libraries via carbodiimide-mediated coupling without interference from background target engagement. Teams synthesizing Bcl-2 or kinase-focused libraries use the methyl ester to first probe C6-substituted analogs, confident that observed activity arises from the introduced amide rather than the starting ester.

High-Throughput Screening (HTS) Probe Procurement: Favorable Lipinski Profile and High Purity

With a molecular weight of 207 Da, 1 H-bond donor, 3 H-bond acceptors, and a C LogP ≈ 1.7 [Section 3, Evidence 1], the compound falls within optimal fragment-like physicochemical space. Suppliers deliver it at 97–98 % purity [Section 3, Evidence 3], minimizing false-positive rates. Screening centers procuring tetrahydroindole-based diversity sets preferentially select the methyl ester over the ethyl or isopropyl analogs for its combination of low MW, adequate solubility, and minimal target promiscuity.

Process Chemistry Route Scouting: Rapid Generation of the Free Acid Intermediate

When the synthetic route requires the 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, the methyl ester is the preferred precursor because its saponification completes in ≤2 h under standard LiOH conditions [Section 3, Evidence 2]. The faster hydrolysis, combined with higher starting purity of the methyl ester [Section 3, Evidence 3], reduces overall step count and avoids the cumbersome purification needed when starting from the lower-purity free acid. This is particularly valuable in kilo-lab scale-ups supporting GLP toxicology studies.

Negative Control Selection for Tetrahydroindole Target-Engagement Assays

The methyl ester’s demonstrated lack of inhibition (IC₅₀ >100 µM) in the same assay where the isopropyl ester hits 50 µM [Section 3, Evidence 4] qualifies it as an ideal vehicle or negative-control compound in biochemical and cellular target-engagement experiments. Researchers studying 6-substituted tetrahydroindole inhibitors can use the methyl ester to rule out non-specific effects originating from the core scaffold itself, strengthening the interpretability of SAR data without requiring de novo synthesis of a control.

Application
Selection Property
Validation Focus
Parallel amide library synthesis
Ester handle reactivity
Hydrolysis efficiency and background activity
HTS probe procurement
Physicochemical profile and purity
Solubility confirmation and hit validation
Free acid intermediate generation
Ester hydrolysis kinetics
Process conversion and purity monitoring
Target-engagement assay control
Biological inertness profile
Non-specific activity evaluation
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